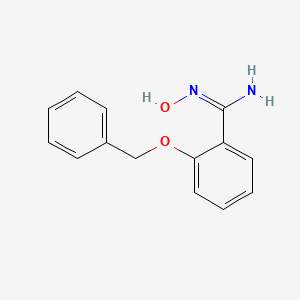

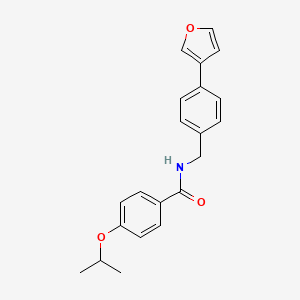

2-(Benzyloxy)-N'-hydroxybenzimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzyloxy)-N'-hydroxybenzimidamide (2-BHB) is an organic compound belonging to the class of benzimidamides. It is a versatile molecule that is widely used in scientific research due to its unique properties and potential applications. 2-BHB is known to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial effects. In addition, it has been studied for its potential to modulate the activity of several enzymes involved in the metabolism of glucose, lipids, and other nutrients.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Benzimidazole derivatives, including those with benzyloxy substituents, have been synthesized and evaluated for various chemical properties. For instance, Santos et al. (2003) described the synthesis of hydroxy-2-styrylchromones through debenzylation of benzyloxy-2-styrylchromones, showcasing the role of benzyloxy groups in synthetic pathways Santos, A. M. S., & Cavaleiro, J. (2003).

Antioxidant and Antimicrobial Evaluation

- Zhou et al. (2013) explored the antioxidant and antimicrobial activities of 2-arylbenzimidazole derivatives, finding that compounds with hydroxyl groups at certain positions exhibited significant activity, hinting at the potential of benzimidazole derivatives with specific substituents for biological applications Zhou, B., Li, B., & Yi, W. (2013).

Anticancer Activity

- A study by Baldisserotto et al. (2019) on the synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles indicated that specific structural modifications could enhance the photoprotective and antiproliferative properties of these compounds, suggesting the potential for developing benzimidazole-based therapeutics Baldisserotto, A., Demurtas, M., & Lampronti, I. (2019).

Material Science Applications

- In the field of materials science, Ohashi et al. (2016) discussed the polymerization of benzoxazine monomers, including those with benzyl substituents, to create polymers with good thermal properties, indicating the potential use of benzimidazole derivatives in high-performance materials Ohashi, S., Cassidy, F., & Huang, S. (2016).

Propiedades

IUPAC Name |

N'-hydroxy-2-phenylmethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-14(16-17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9,17H,10H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLHIGZJNLMVDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-N'-hydroxybenzimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)

![Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate](/img/structure/B2576984.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2576986.png)

![4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2576987.png)

![2-(4-fluorophenoxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2576989.png)

![1-(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2576990.png)

![3-benzyl-6-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2576993.png)

![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2576994.png)